Cas no 889939-69-9 (C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine)
C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine Chemical and Physical Properties
Names and Identifiers
-
- C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine
- 5-Ethyl-1,2,4-oxadiazole-3-MethanaMine
- MFCD08445750
- SY079705
- c-(5-ethyl-[1,2,4]oxadiazol-3-yl)methylamine
- 1-(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine
- AKOS005171201
- EN300-1258471
- 889939-69-9
- CS-0083936
- (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine
- DTXSID20589726
- SCHEMBL17508779
- DB-398500
- ALBB-004159
- STK500683
- C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine
-
- MDL: MFCD08445750
- Inchi: 1S/C5H9N3O/c1-2-5-7-4(3-6)8-9-5/h2-3,6H2,1H3
- InChI Key: SJRULIJIBRDNGB-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC(CN)=N1
Computed Properties
- Exact Mass: 127.074561919g/mol
- Monoisotopic Mass: 127.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 64.9Ų
C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059121-1g |
C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride |
889939-69-9 | 95% | 1g |
£511.00 | 2022-03-01 | |
| Fluorochem | 059121-5g |
C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride |
889939-69-9 | 95% | 5g |
£1531.00 | 2022-03-01 | |
| TRC | C047120-100mg |
C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine |
889939-69-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C047120-250mg |
C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine |
889939-69-9 | 250mg |
$ 470.00 | 2022-06-06 | ||
| TRC | C047120-500mg |
C-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-methylamine |
889939-69-9 | 500mg |
$ 750.00 | 2022-06-06 | ||
| Chemenu | CM115220-1g |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine |
889939-69-9 | 95% | 1g |
$300 | 2021-08-06 | |
| Chemenu | CM115220-5g |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine |
889939-69-9 | 95% | 5g |
$900 | 2021-08-06 | |
| Chemenu | CM115220-1g |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine |
889939-69-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-1258471-50mg |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine |
889939-69-9 | 80.0% | 50mg |
$58.0 | 2023-10-02 | |
| Enamine | EN300-1258471-100mg |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine |
889939-69-9 | 80.0% | 100mg |
$85.0 | 2023-10-02 |
C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine
Introduction to C-(5-Ethyl-1,2,4oxadiazol-3-yl)-methylamine (CAS No. 889939-69-9)
C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 889939-69-9, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.
The molecular structure of C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine) incorporates a heterocyclic core, specifically the 1,2,4oxadiazole ring system, which is well-documented for its pharmacological significance. The presence of the 5-Ethyl substituent and the methylamine moiety further enhances its chemical reactivity and biological activity. This combination of structural elements makes it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. The 1,2,4oxadiazole core is particularly noteworthy due to its ability to modulate various biological pathways. Studies have demonstrated that compounds containing this motif exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. The introduction of the 5-Ethyl group into the molecule may influence its binding affinity and metabolic stability, making it an attractive structure for drug design.
The methylamine component of C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine) adds another layer of complexity to its potential applications. Methylamine is known for its role in the synthesis of various bioactive molecules and has been utilized in the development of drugs targeting neurological disorders. The incorporation of this group into the 1,2,4oxadiazole framework suggests that C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine) could exhibit unique interactions with biological targets, potentially leading to novel therapeutic interventions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. In the case of C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine), computational studies have suggested that it may interact with enzymes and receptors involved in pain signaling and inflammation. These findings align with the growing interest in developing drugs that target these pathways.
The synthesis of C-(5-Ethyl-1,2,4oxadiazol-3-yl-methylamine) presents an intriguing challenge for synthetic chemists. The construction of the 1,2,4oxadiazole ring system requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, the introduction of the 5-Ethyl strong> and < strong>methylamine strong>groups necessitates a multi-step synthetic route that must be optimized to minimize side reactions. Despite these challenges, the potential therapeutic benefits make this compound a worthwhile pursuit for researchers.
In conclusion, C-(< strong>5-Ethyl- 1, 2, 4oxadiazol- 3- yl strong>-< strong>methylamine strong>) (CAS No. < strong >889939- 69- 9 strong >) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, this compound holds great promise for contributing to the discovery of new therapeutic agents.
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